A Technical Guide to the Adenosine A1 Receptor Binding Affinity of Neladenoson
A Technical Guide to the Adenosine A1 Receptor Binding Affinity of Neladenoson
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of neladenoson (B10821588), a potent and selective partial agonist for the adenosine (B11128) A1 receptor (A1R). Developed as a potential therapeutic agent for heart failure, neladenoson's pharmacological profile has been characterized to minimize the undesirable side effects associated with full A1R agonists. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways.
Core Data Presentation: Binding Affinity and Functional Activity
Neladenoson demonstrates high affinity and selectivity for the human adenosine A1 receptor. Its partial agonism is a key characteristic, designed to provide therapeutic benefits without inducing profound bradycardia or atrioventricular blocks. The binding affinities (Ki) and functional activities (EC50) of neladenoson and its active metabolite are summarized below.
| Compound | Receptor | Assay Type | K_i_ (nM) | EC_50_ (nM) | % Intrinsic Activity (vs. NECA) | Reference |
| Neladenoson | Human A1 | Radioligand Binding ([³H]DPCPX) | 1.1 | - | - | [1][2] |
| Neladenoson | Human A2A | Radioligand Binding ([³H]ZM241385) | >10000 | - | - | [1][2] |
| Neladenoson | Human A2B | Radioligand Binding ([³H]PSB-603) | 1300 | - | - | [1][2] |
| Neladenoson | Human A3 | Radioligand Binding ([¹²⁵I]AB-MECA) | >10000 | - | - | [1][2] |
| Neladenoson | Human A1 | cAMP Functional Assay | - | 1.3 | 68% | [1][2] |
| Neladenoson | Human A2A | cAMP Functional Assay | - | >10000 | - | [1][2] |
| Neladenoson | Human A2B | cAMP Functional Assay | - | 1300 | 25% | [1][2] |
| Neladenoson | Human A3 | cAMP Functional Assay | - | >10000 | - | [1][2] |
Neladenoson dalanate hydrochloride is a prodrug that is rapidly converted to the active moiety, neladenoson.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of neladenoson's receptor binding and functional activity.
Radioligand Displacement Binding Assays
Objective: To determine the binding affinity (Ki) of neladenoson for human adenosine A1, A2A, A2B, and A3 receptors.
Materials:
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Cell Membranes: CHO-K1 or HEK293 cells stably expressing the respective human adenosine receptor subtype (A1, A2A, A2B, or A3).
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Radioligands:
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A1R: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
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A2AR: [³H]ZM241385
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A2BR: [³H]PSB-603
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A3R: [¹²⁵I]AB-MECA
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Non-specific Binding Ligand: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or another appropriate high-concentration unlabeled ligand.
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Test Compound: Neladenoson.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Instrumentation: Scintillation counter.
Procedure:
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Membrane Preparation: Cell membranes are prepared from cultured cells expressing the target receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., Bradford assay).
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Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 100 µL.
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Component Addition: To each well, the following are added in order:
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Assay buffer.
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A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
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Varying concentrations of the unlabeled test compound (neladenoson) or buffer for total binding determination.
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A high concentration of a non-specific ligand to determine non-specific binding.
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Cell membrane preparation (typically 5-20 µg of protein per well).
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Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold assay buffer.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism). The IC50 value (the concentration of neladenoson that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of neladenoson at the human adenosine A1 receptor.
Materials:
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Cells: CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.
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Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
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Test Compound: Neladenoson.
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Reference Agonist: NECA (for determination of maximal response).
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cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
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Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
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Cell Culture and Plating: Cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates and incubated to allow for cell attachment.
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Compound Preparation: Serial dilutions of neladenoson and the reference agonist (NECA) are prepared.
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Assay Protocol:
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The cell culture medium is removed, and the cells are washed with assay buffer.
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Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Varying concentrations of the test compound (neladenoson) or reference agonist are added to the wells.
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Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.
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The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
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Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen cAMP detection kit.
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Data Analysis: The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%). A concentration-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined using non-linear regression. The intrinsic activity is calculated as the maximal response produced by neladenoson as a percentage of the maximal response produced by the full agonist NECA.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling pathway activated by neladenoson.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining neladenoson's binding affinity.
Receptor Selectivity Profile of Neladenoson
Caption: Selectivity profile of neladenoson for adenosine receptors.
